molecular formula C12H10ClN B1605832 2-Chloro-biphenyl-4-ylamine CAS No. 5730-85-8

2-Chloro-biphenyl-4-ylamine

Cat. No.: B1605832
CAS No.: 5730-85-8
M. Wt: 203.67 g/mol
InChI Key: YYLYBPJQUOYBQN-UHFFFAOYSA-N
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Description

2-Chloro-biphenyl-4-ylamine is an organic compound with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol . It is a derivative of biphenyl, where a chlorine atom is substituted at the second position and an amine group at the fourth position of the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-biphenyl-4-ylamine typically involves aromatic substitution reactions. One common method is the reaction of 2-chloro-nicotinoyl chloride with 4’-chloro-biphenyl-2-ylamine in a solvent system, where hydrogen chloride is removed during the reaction . Another method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the biphenyl moiety .

Industrial Production Methods

Industrial production of this compound often employs large-scale aromatic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-biphenyl-4-ylamine undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the amine group, it can participate in electrophilic substitution reactions.

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are common.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic Substitution: Nitro derivatives or sulfonated products.

    Nucleophilic Substitution: Various substituted biphenyl derivatives.

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: Amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Chloro-biphenyl-4-ylamine involves its interaction with specific molecular targets. The amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-biphenyl-2-ylamine
  • 2-Amino-4’-chlorobiphenyl
  • 4’-Chloro-2-aminobiphenyl

Comparison

2-Chloro-biphenyl-4-ylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYUIJXAGCGIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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